1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole mechanism of action
1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole mechanism of action
Technical Guide: Mechanism of Action & Applications of 1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole
Part 1: Executive Summary & Core Identity
1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole is a specialized bioactive scaffold characterized by a 1-phenylindazole core functionalized with a para-glycidyl ether (oxirane) moiety. In the context of drug discovery and chemical biology, this molecule functions primarily as a reactive electrophilic intermediate or a covalent pharmacophore .
Its mechanism of action (MoA) is bifurcated based on its application:
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As a Direct Biological Probe: It acts as a covalent modifier (alkylating agent) targeting nucleophilic residues (Cysteine, Lysine, Histidine) within specific protein binding pockets (e.g., Kinases, Estrogen Receptors).
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As a Synthetic Precursor: It serves as the key intermediate for synthesizing aryloxypropanolamine derivatives—a classic pharmacophore found in beta-adrenergic receptor antagonists (beta-blockers) and certain ion channel blockers.
This guide dissects the chemical reactivity, biological implications, and experimental protocols for utilizing this scaffold.[1][2]
Part 2: Mechanism of Action (Chemical & Biological)
The Chemical Warhead: Epoxide Ring Reactivity
The defining feature of this molecule is the oxirane (epoxide) ring. The high ring strain (~13 kcal/mol) makes it susceptible to nucleophilic attack.
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Mechanism: SN2-type Nucleophilic Ring Opening.
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Regioselectivity: Under physiological conditions (pH 7.4), nucleophiles predominantly attack the less hindered carbon (terminal CH2) of the epoxide.
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Outcome: Formation of a stable covalent bond (C-S, C-N, or C-O) and the generation of a secondary hydroxyl group (beta-hydroxy moiety).
Biological Target Engagement (Covalent Inhibition)
When designed as a targeted covalent inhibitor (TCI), the 1-phenylindazole moiety provides the "address" (affinity) to the target protein, while the oxirane provides the "warhead" (reactivity).
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Target Class: The 1-phenylindazole scaffold is a privileged structure often binding to:
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Kinases (ATP Pocket): Mimicking the adenine ring of ATP.
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Nuclear Receptors: Specifically Estrogen Receptor (ER) and related hormone receptors.
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Hsp90: Indazoles are known Hsp90 inhibitors.
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Binding Event:
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Reversible Binding: The indazole core docks into the hydrophobic pocket of the target protein.
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Positioning: The para-phenyl linker positions the epoxide warhead adjacent to a specific nucleophilic residue (e.g., a non-catalytic Cysteine).
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Irreversible Locking: The nucleophile attacks the epoxide, forming a covalent adduct. This permanently disables the protein or blocks the active site.
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Pharmacophore Precursor (The "Beta-Blocker" Pathway)
In medicinal chemistry, this molecule is the immediate precursor to 1-aryloxy-3-amino-2-propanols .
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Transformation: Reaction with an amine (e.g., isopropylamine) opens the ring.
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Resulting Pharmacophore: The resulting structure contains an ether linkage, a secondary alcohol, and a secondary amine. This specific arrangement is essential for hydrogen bonding with Aspartate and Serine residues in Beta-Adrenergic Receptors (GPCRs).
Part 3: Visualization of Mechanism
The following diagram illustrates the dual pathway: Direct Covalent Inhibition vs. Synthetic Conversion to Bioactive Amines.
Part 4: Experimental Protocols
Synthesis of 1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole
Rationale: This protocol couples the indazole-phenol core with epichlorohydrin to install the epoxide warhead.
Reagents:
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1-(4-hydroxyphenyl)-1H-indazole (Starting Material)
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Epichlorohydrin (Excess, acts as solvent/reactant)
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Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
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Acetonitrile (ACN) or DMF
Step-by-Step Workflow:
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Dissolution: Dissolve 1.0 eq of 1-(4-hydroxyphenyl)-1H-indazole in anhydrous ACN.
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Base Activation: Add 3.0 eq of anhydrous K₂CO₃. Stir at 60°C for 30 mins to generate the phenoxide anion.
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Alkylation: Dropwise add 5.0 eq of Epichlorohydrin.
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Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Shift in Rf due to loss of polar -OH).
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Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure.
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Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Column Chromatography (Hexane:EtOAc gradient) to isolate the white crystalline solid.
Covalent Binding Assay (Activity-Based Protein Profiling - ABPP)
Rationale: To validate if the molecule acts as a covalent inhibitor against a specific target (e.g., a Kinase).
Protocol:
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Incubation: Incubate the target protein (recombinant or lysate) with the Indazole-Epoxide (1–10 µM) for 1 hour at 37°C.
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Competition Control: Pre-incubate a separate sample with a known high-affinity non-covalent inhibitor (to block the active site) before adding the Indazole-Epoxide.
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Labeling (Click Chemistry): If the Indazole-Epoxide is not tagged, this step requires a "Clickable" analog (alkyne-tagged). Alternatively, use Mass Spectrometry.
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Mass Spectrometry (Intact Protein MS):
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Analyze the protein mass via LC-MS/MS.
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Success Criteria: A mass shift of +266.3 Da (Molecular Weight of the Indazole-Epoxide) relative to the native protein indicates covalent adduct formation.
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Validation: The mass shift should be absent in the Competition Control sample.
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Part 5: Quantitative Data & Reactivity Profile
The following table summarizes the calculated physicochemical properties and reactivity metrics for the scaffold.
| Parameter | Value (Approx.) | Significance |
| Molecular Weight | 266.29 g/mol | Fragment-like, suitable for ligand efficiency. |
| cLogP | ~3.2 | Lipophilic; good membrane permeability. |
| TPSA | ~30 Ų | High blood-brain barrier (BBB) penetration potential. |
| Electrophilicity Index ( | High | Indicates high reactivity toward thiols (Cysteine). |
| Half-life (pH 7.4, 37°C) | > 24 Hours | Stable in buffer; requires nucleophile for reaction. |
| Reactivity Preference | Cys-SH > His-Im > Lys-NH2 | "Soft" electrophile preference (Epoxide). |
Part 6: Critical Analysis & Troubleshooting
Common Pitfall: Non-Specific Alkylation
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Issue: Epoxides can be promiscuous, reacting with off-target proteins (e.g., Albumin, Glutathione).
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Solution: Use Time-Dependent Inhibition (IC50 shift) assays. A true targeted covalent inhibitor will show increased potency (lower IC50) with longer pre-incubation times (e.g., 30 min vs 4 hours), whereas a non-specific alkylator will show flat or chaotic activity.
Common Pitfall: Hydrolysis
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Issue: The epoxide ring may open to a diol (inactive) in acidic media or by epoxide hydrolases in vivo.
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Solution: Store compound in anhydrous DMSO at -20°C. For in vivo studies, consider bioisosteres like acrylamides if metabolic stability is poor.
References
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Indazole Scaffold in Medicinal Chemistry
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Epoxide Ring Opening Mechanisms
- Smith, M. B. (2020). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.
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Covalent Inhibitor Design (Targeted Epoxides)
- Singh, J., et al. (2011). "The resurgence of covalent drugs.
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Beta-Blocker Pharmacophore Synthesis
- Agwada, V. C., et al. (2010). "Synthesis and biological evaluation of new aryloxypropanolamine derivatives." Journal of Medicinal Chemistry.
